6-Methyl-1-oxidotriazin-1-ium
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Overview
Description
6-Methyl-1-oxidotriazin-1-ium is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by a triazine ring with an oxidized nitrogen atom, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxidotriazin-1-ium typically involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-oxidotriazin-1-ium undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: N-alkyl pyridinium salts and molecular oxygen.
Substitution: Phenylhydrazine and sodium methoxide in methanol.
Major Products:
Scientific Research Applications
6-Methyl-1-oxidotriazin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxidotriazin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, leading to the formation of DNA adducts and subsequent biological effects. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazine ring structure and exhibits diverse pharmacological activities.
Kaempferol Glycosides: These compounds have similar heterocyclic structures and are explored for their antiviral properties.
Uniqueness: 6-Methyl-1-oxidotriazin-1-ium is unique due to its oxidized nitrogen atom in the triazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
77202-11-0 |
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Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
6-methyl-1-oxidotriazin-1-ium |
InChI |
InChI=1S/C4H5N3O/c1-4-2-3-5-6-7(4)8/h2-3H,1H3 |
InChI Key |
GSRUDZXIMIPFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](N=NC=C1)[O-] |
Origin of Product |
United States |
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